molecular formula C25H42O4 B13797510 1,2-Cyclopropanedicarboxylic acid bis [(1R, 2S, 5R)]-5-methyl-2-(1-methylethyl)

1,2-Cyclopropanedicarboxylic acid bis [(1R, 2S, 5R)]-5-methyl-2-(1-methylethyl)

Cat. No.: B13797510
M. Wt: 406.6 g/mol
InChI Key: OKUZYZZYXCUVKO-DXKWTXBVSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Cyclopropanedicarboxylic acid bis [(1R, 2S, 5R)]-5-methyl-2-(1-methylethyl) typically involves the cyclopropanation of suitable precursors followed by functional group modifications. One common method involves the reaction of a suitable diene with a diazo compound under catalytic conditions to form the cyclopropane ring. Subsequent steps may include esterification, reduction, and other functional group transformations to achieve the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1,2-Cyclopropanedicarboxylic acid bis [(1R, 2S, 5R)]-5-methyl-2-(1-methylethyl) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes, depending on the reagents and conditions used.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst.

    Substitution: Alkyl halides or sulfonates in the presence of a strong base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

1,2-Cyclopropanedicarboxylic acid bis [(1R, 2S, 5R)]-5-methyl-2-(1-methylethyl) has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,2-Cyclopropanedicarboxylic acid bis [(1R, 2S, 5R)]-5-methyl-2-(1-methylethyl) involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-Cyclopropanedicarboxylic acid bis [(1R, 2S, 5R)]-5-methyl-2-(1-methylethyl) is unique due to its complex structure, multiple chiral centers, and diverse functional groups. These features contribute to its versatility and potential for various applications in scientific research and industry.

Properties

Molecular Formula

C25H42O4

Molecular Weight

406.6 g/mol

IUPAC Name

bis[(1S,2R,5S)-5-methyl-2-propan-2-ylcyclohexyl] (2R)-cyclopropane-1,2-dicarboxylate

InChI

InChI=1S/C25H42O4/c1-14(2)18-9-7-16(5)11-22(18)28-24(26)20-13-21(20)25(27)29-23-12-17(6)8-10-19(23)15(3)4/h14-23H,7-13H2,1-6H3/t16-,17-,18+,19+,20+,21?,22-,23-/m0/s1

InChI Key

OKUZYZZYXCUVKO-DXKWTXBVSA-N

Isomeric SMILES

C[C@H]1CC[C@@H]([C@H](C1)OC(=O)[C@@H]2CC2C(=O)O[C@H]3C[C@H](CC[C@@H]3C(C)C)C)C(C)C

Canonical SMILES

CC1CCC(C(C1)OC(=O)C2CC2C(=O)OC3CC(CCC3C(C)C)C)C(C)C

Origin of Product

United States

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